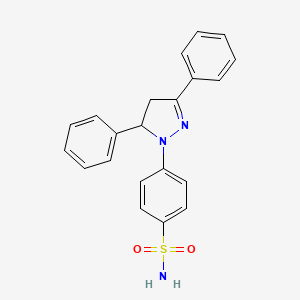

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Overview

Description

“4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide” is a pyrazoline derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities . They are heterocyclic chemical compounds with a natural or synthetic origin .

Scientific Research Applications

Summary of the Application

This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins (young fish) in association with behavioral parameters and swimming potential .

Methods of Application or Experimental Procedures

The compound was synthesized and applied to rainbow trout alevins. The effects on AchE activity and MDA level in the brain of the alevins were then measured .

Results or Outcomes

The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins .

2. Structural, Spectroscopic, Electronic and Chemical Reactivity Studies

Summary of the Application

This study involved the synthesis of a pyrazoline derivative using a rapid and recyclable reaction media, polyethylene glycol-400 (PEG-400), and a catalytic amount of acetic acid .

Methods of Application or Experimental Procedures

The compound was synthesized using PEG-400 and acetic acid. The structural parameters like bond lengths, bond angle, and dihedral angles were obtained from the optimized molecular geometry .

Results or Outcomes

The study found that the molecule has a non-planar structure and possesses C1 point group symmetry. The infrared vibrational spectral bands assignments were made by correlating experimental findings with the computed data .

3. Fluorescent Properties and Metal Ion Detection

Summary of the Application

This study involved the synthesis of a pyrazoline derivative using vitamin B1 as a catalyst. The synthesized compound showed different fluorescence colors in different solvents when an electron-withdrawing group was attached to acetophenone .

Methods of Application or Experimental Procedures

The compound was synthesized using vitamin B1 as a catalyst. The fluorescence properties of the compound were then studied in different solvents .

Results or Outcomes

The compound showed excellent selectivity for Ag+ detection. It also showed different fluorescence colors in different solvents when an electron-withdrawing group was attached to acetophenone .

4. Potential Tubulin Polymerization Inhibitors and Anticancer Agents

Summary of the Application

A series of novel compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were designed, synthesized, and biologically evaluated as potential tubulin polymerization inhibitors and anticancer agents .

Methods of Application or Experimental Procedures

The compounds were synthesized and their potential as tubulin polymerization inhibitors and anticancer agents were evaluated .

Results or Outcomes

The synthesized compounds showed potential as tubulin polymerization inhibitors and anticancer agents .

5. Biological Activities on Various Organisms

Summary of the Application

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Methods of Application or Experimental Procedures

The compound was synthesized and its biological activities were tested on various organisms .

Results or Outcomes

Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

6. Fluorescent Whitening Agents

Summary of the Application

Triarylpyrazoline compounds have been used as fluorescent whitening agents .

Methods of Application or Experimental Procedures

The compound was synthesized and its fluorescence properties were studied in different solvents .

Results or Outcomes

The compound showed excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance .

properties

IUPAC Name |

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPCVEVPKHRJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | |

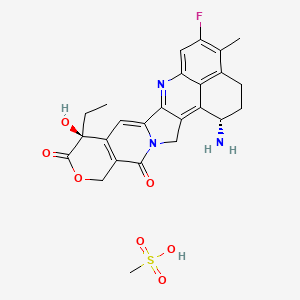

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

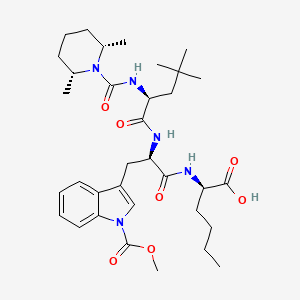

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.